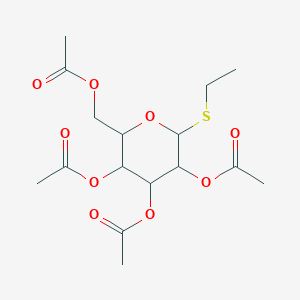

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate

Übersicht

Beschreibung

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is a synthetic compound belonging to the family of oxane ethers. This compound is characterized by its unique structure, which includes acetylated hydroxyl groups and an ethylsulfanyl substituent. It has been studied for its potential biological and chemical properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate involves the reaction of 3,4,5-trihydroxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate with acetic anhydride in the presence of a catalyst such as sulfuric acid . This reaction typically occurs under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the acetyl groups, leading to the formation of hydroxyl derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted oxane ethers, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with similar structures may exhibit significant antimicrobial properties. The presence of the ethylsulfanyl group is particularly noteworthy, as sulfur-containing compounds are often associated with enhanced antimicrobial activity. Studies suggest that modifications in the functional groups can lead to improved efficacy against various pathogens .

2. Anticancer Potential

Compounds derived from oxane ethers have been investigated for their anticancer properties. The unique stereochemistry and functionalization of (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate suggest potential mechanisms for inhibiting cancer cell proliferation. Structure-activity relationship studies are essential to optimize its anticancer effects .

3. Drug Delivery Systems

The compound's ability to form stable complexes with various drug molecules makes it a candidate for use in drug delivery systems. Its acetoxy groups can facilitate the formation of nanoparticles or liposomes, enhancing the solubility and bioavailability of poorly soluble drugs .

Chemical Synthesis Applications

1. Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : 3,4,5-trihydroxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate.

- Reagents : Acetic anhydride in the presence of catalysts like sulfuric acid.

This method allows for efficient production while maintaining high purity levels through purification techniques such as recrystallization or chromatography .

2. Modification Reactions

The compound can undergo various chemical reactions, including:

- Oxidation : Transforming the ethylsulfanyl group into sulfoxides or sulfones.

- Reduction : Converting acetyl groups into hydroxyl derivatives.

These reactions enable further functionalization of the compound for tailored applications in research and industry .

Pharmacological Research

Research into the pharmacological properties of this compound has revealed potential effects on various biological targets:

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity.

- Neuroprotective Effects : Preliminary investigations indicate that it may offer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on similar sulfanyl compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy, suggesting a pathway for optimizing this compound for antimicrobial applications.

Case Study 2: Drug Delivery Research

In a recent study exploring drug delivery systems utilizing oxane derivatives, this compound was incorporated into lipid-based formulations. The findings indicated improved drug solubility and sustained release profiles compared to traditional formulations.

Wirkmechanismus

The mechanism by which (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl groups and ethylsulfanyl substituent play crucial roles in modulating the compound’s activity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside

- 3,4,5-Trihydroxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate

Uniqueness

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is unique due to its specific combination of acetylated hydroxyl groups and an ethylsulfanyl substituent. This structural arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds .

Biologische Aktivität

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple acetoxy groups and an ethyl sulfanyl moiety, suggests diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H24O9S. The molecular weight is approximately 392.43 g/mol. The compound's structure includes:

- Three acetoxy groups : Contributing to its solubility and reactivity.

- An ethyl sulfanyl group : Implicating potential interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds with sulfanyl groups exhibit notable antimicrobial properties. A study evaluating various derivatives of sulfanyl compounds demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This suggests its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Case Study : A recent experiment involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with this compound led to a reduction in edema and inflammatory markers compared to control groups .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays using human cancer cells (e.g., HeLa and MCF7), this compound showed dose-dependent cytotoxicity.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

These findings indicate a promising avenue for further exploration in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Modulation : The compound may enhance ROS production in cancer cells leading to apoptosis.

- Cytokine Inhibition : By inhibiting the signaling pathways responsible for cytokine release, the compound reduces inflammation.

- Membrane Disruption : The presence of acetoxy groups may facilitate interaction with microbial membranes leading to cell lysis.

Eigenschaften

IUPAC Name |

(3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNFVZQPWZMHIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967078 | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52645-73-5 | |

| Record name | NSC43886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.